Ampcp

Description

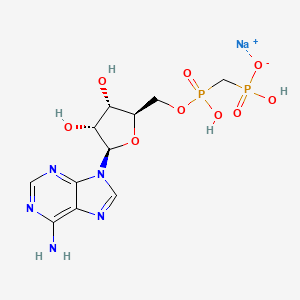

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16N5NaO9P2 |

|---|---|

Molecular Weight |

447.21 g/mol |

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1 |

InChI Key |

RFGZKSPLJPHQMI-YCSZXMBFSA-M |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

AMPCP as an Ecto-5'-Nucleotidase (CD73) Inhibitor: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway, plays a critical role in generating extracellular adenosine, a potent immunosuppressive molecule. By catalyzing the hydrolysis of adenosine monophosphate (AMP), CD73 contributes to a tumor microenvironment that facilitates immune evasion. Consequently, inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of α,β-Methyleneadenosine 5'-diphosphate (AMPCP or APCP), a widely utilized small-molecule inhibitor of CD73. We detail its mechanism of action, provide a consolidated summary of its quantitative inhibitory activity, outline a standard experimental protocol for its evaluation, and illustrate the core signaling and experimental workflows.

Introduction to Ecto-5'-Nucleotidase (CD73)

Ecto-5'-nucleotidase (CD73 or eN) is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that functions as the primary enzyme responsible for the production of extracellular adenosine from AMP.[1][2] In tandem with CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1), which hydrolyzes ATP and ADP to AMP, CD73 is a pivotal regulator of the extracellular nucleotide and nucleoside balance.[1] This pathway, known as the purinergic signaling cascade, is fundamental in cellular communication, homeostasis, and stress responses.[1][3]

In the context of oncology, the upregulation of CD73 on tumor and stromal cells leads to an accumulation of adenosine in the tumor microenvironment.[4] Adenosine, through its interaction with A2A and A2B receptors on immune cells, suppresses the activity of effector T cells and natural killer cells, thereby dampening the anti-tumor immune response.[5] This immunosuppressive shield makes CD73 a high-value target for therapeutic intervention, with numerous inhibitors currently under investigation to enhance cancer immunotherapy.[6]

This compound: Mechanism and Characteristics

Adenosine 5'-(α,β-methylene)diphosphate, commonly known as this compound or APCP, is a non-hydrolyzable analog of AMP and a well-established competitive inhibitor of CD73.[4][7]

-

Full Name: α,β-Methyleneadenosine 5'-diphosphate

-

Alternative Names: this compound, APCP, AOPCP

-

Mechanism of Action: this compound mimics the natural substrate AMP, binding to the active site of the CD73 enzyme. However, the substitution of the oxygen atom between the α and β phosphates with a methylene group makes the phosphodiester bond resistant to enzymatic cleavage. This stable binding competitively blocks AMP from accessing the active site, thus inhibiting the production of adenosine.[1][7] The inhibitory activity of this compound can be overcome by increasing the concentration of the substrate, which is characteristic of a competitive inhibitor.[7][8]

Quantitative Inhibition Data

The inhibitory potency of this compound against CD73 has been characterized across various studies and enzyme preparations. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

| Inhibitor | Enzyme Source | Assay Method | Substrate | IC₅₀ (µM) | Kᵢ (nM) | Reference |

| This compound | Human deglycosylated recombinant CD73 | Malachite Green | AMP (100 µM) | 0.56 | 59 | [3] |

| This compound | Human soluble recombinant CD73 | Not Specified | AMP (Km=40 µM) | Not Reported | 88.4 | [9] |

| This compound | Human soluble recombinant CD73 | Malachite Green | AMP | 0.0038 (3.8 nM) | Not Reported | [4] |

| This compound | Native soluble CD73 (human serum) | Not Specified | AMP (Km=65 µM) | Not Reported | 487 | [9] |

| This compound | Rat recombinant CD73 | Not Specified | AMP | Not Reported | 167-197 | [1][3] |

| This compound | Membrane-bound (human breast cancer cells) | Not Specified | AMP (400 µM) | 5.72 | Not Reported | [9] |

| This compound | Membrane-bound (HUVEC cells) | Not Specified | AMP (200 µM) | 1.86 | Not Reported | [9] |

| This compound | Membrane-bound (human melanoma A375 cells) | Not Specified | AMP | 0.038 (38 nM) | Not Reported | [4] |

Note: IC₅₀ values are dependent on substrate concentration, while Kᵢ represents the intrinsic binding affinity of the inhibitor.

Purinergic Signaling Pathway and this compound Inhibition

The generation of immunosuppressive adenosine is a two-step enzymatic process orchestrated by CD39 and CD73 on the cell surface. The following diagram illustrates this pathway and the point of intervention for this compound.

Experimental Protocols

The most common method for quantifying CD73 activity and its inhibition by compounds like this compound is the malachite green phosphate assay. This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.

Malachite Green Assay for CD73 Inhibition

Objective: To determine the IC₅₀ value of this compound for a given CD73 enzyme source (recombinant or cell-based).

Principle: Free inorganic phosphate, a product of the CD73-catalyzed hydrolysis of AMP, forms a green-colored complex with malachite green and molybdate in an acidic solution. The intensity of this color, measured spectrophotometrically (OD ~620-640 nm), is directly proportional to the amount of phosphate produced and thus to the enzyme's activity.

Materials:

-

Recombinant human CD73 or CD73-expressing cells

-

AMP (substrate)

-

This compound (inhibitor)

-

Phosphate-free assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl₂)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer in acid)

-

Phosphate standard solution (e.g., KH₂PO₄) for standard curve

-

96-well microplate (clear, flat-bottom)

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range for this compound would span from low nanomolar to high micromolar (e.g., 0.1 nM to 100 µM).

-

Enzyme Addition: To the wells of a 96-well plate, add a fixed amount of CD73 enzyme solution or a specific number of CD73-expressing cells. Include "no enzyme" controls for background subtraction.

-

Inhibitor Incubation: Add the various concentrations of this compound to the wells containing the enzyme. Also, include "no inhibitor" (vehicle) controls to determine 100% enzyme activity. Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells. The final AMP concentration should ideally be close to its Michaelis-Menten constant (Kₘ) for accurate IC₅₀ determination.

-

Reaction Incubation: Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes). The time should be within the linear range of the reaction (i.e., before substrate depletion becomes significant).

-

Reaction Termination & Color Development: Stop the reaction by adding the acidic Malachite Green Reagent to each well. This simultaneously terminates the enzymatic activity and initiates the color development. Incubate at room temperature for 10-15 minutes to allow the color to stabilize.

-

Measurement: Read the absorbance of each well at ~630 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no enzyme" control from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical CD73 inhibition assay.

Applications and Limitations

Applications:

-

Research Tool: this compound is an invaluable tool for studying the biological roles of CD73 and the downstream effects of adenosine signaling in vitro and in vivo.

-

Assay Control: It serves as a standard positive control in high-throughput screening campaigns designed to identify novel CD73 inhibitors.[10]

-

Scaffold for Drug Design: The structure of this compound has served as a foundational scaffold for the development of more potent and selective nucleotide-based CD73 inhibitors for clinical development.[6]

Limitations:

-

Pharmacokinetics: As a nucleotide analog, this compound has poor cell permeability and unfavorable pharmacokinetic properties, limiting its direct therapeutic use.

-

Off-Target Effects: While relatively selective, at high concentrations, nucleotide analogs can potentially interact with other nucleotide-binding proteins.

Conclusion

This compound is a potent, competitive inhibitor of ecto-5'-nucleotidase and a cornerstone tool for research in the field of purinergic signaling and immuno-oncology. Its well-characterized inhibitory constants and mechanism of action make it an ideal standard for in vitro assays aimed at discovering and characterizing new therapeutic agents targeting the CD73-adenosine axis. While its own therapeutic potential is limited by its structure, its role in elucidating the function of CD73 and serving as a template for next-generation inhibitors remains critically important for the advancement of cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. CD73 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AMP-CP in Adenosine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP), also known as AMPCP, is a non-hydrolyzable analog of adenosine monophosphate (AMP). This structural stability makes it an invaluable tool in the study of purinergic signaling. Its primary and most well-characterized role is as a competitive inhibitor of ecto-5'-nucleotidase (CD73), a critical enzyme in the adenosine signaling pathway. This guide provides an in-depth technical overview of the function of AMP-CP, its mechanism of action, and its application in experimental settings, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

The Adenosine Signaling Pathway and the Role of CD73

Extracellular adenosine is a potent signaling molecule that regulates a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Its concentration is tightly regulated by a cascade of ecto-enzymes. This pathway typically begins with the release of adenosine triphosphate (ATP) into the extracellular space. ATP is then sequentially hydrolyzed to ADP and then to AMP by ecto-nucleoside triphosphate diphosphohydrolases (e.g., CD39). The final and rate-limiting step in the generation of extracellular adenosine is the dephosphorylation of AMP, a reaction catalyzed by ecto-5'-nucleotidase (CD73).

Adenosine then exerts its effects by binding to one of four G protein-coupled adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors triggers downstream signaling cascades, often involving the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.

Mechanism of Action of AMP-CP

AMP-CP acts as a competitive inhibitor of CD73. Due to the substitution of a methylene group for the oxygen atom between the alpha and beta phosphate groups, the phosphodiester bond in AMP-CP is resistant to hydrolysis by nucleotidases. This allows AMP-CP to bind to the active site of CD73 without being converted to adenosine, thereby blocking the enzyme's access to its natural substrate, AMP. The consequence of this inhibition is a significant reduction in the production of extracellular adenosine.

While AMP-CP is a potent inhibitor of CD73, it is important to note that there is currently no substantial evidence to suggest a direct interaction of AMP-CP with adenosine receptors (A1, A2A, A2B, A3) or a direct modulatory effect on adenylyl cyclase activity. Any observed effects of AMP-CP on downstream signaling events, such as alterations in cAMP levels, are predominantly considered to be an indirect consequence of the reduced availability of adenosine to its receptors.

Quantitative Data: Inhibitory Potency of AMP-CP against CD73

The inhibitory potency of AMP-CP against CD73 has been determined in numerous studies. The following table summarizes key quantitative data, including IC50 and Ki values, from various experimental systems. It is important to note that these values can vary depending on the assay conditions, enzyme source (soluble vs. membrane-bound, species), and substrate concentration.

| Parameter | Value | Enzyme Source | Assay Conditions |

| IC50 | 0.3 µM | Purified human soluble CD73 | 10 µM AMP substrate, 23°C |

| IC50 | 0.588 µM | Purified human soluble CD73 | Not specified |

| IC50 | 2.1 µM | Membrane-associated CD73 (MDA-MB-231 cells) | 10 µM AMP substrate |

| Ki | 59 nM | Recombinant human deglycosylated CD73 | Not specified |

| Ki | 88.4 nM | Recombinant soluble human CD73 (glycosylated) | Not specified |

| Ki | 150-200 nM | Membrane-bound CD73 (various cell lines) | Not specified |

Experimental Protocols

In Vitro CD73 Inhibition Assay using a Malachite Green Phosphate Detection Method

This protocol describes a common method for determining the inhibitory activity of AMP-CP on soluble or membrane-bound CD73 by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP.

Materials:

-

Purified soluble CD73 or cell membrane preparations expressing CD73

-

AMP (substrate)

-

AMP-CP (inhibitor)

-

Phosphate-free reaction buffer (e.g., 20 mM HEPES, 137 mM NaCl, pH 7.4)

-

Malachite Green Phosphate Detection Kit

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of AMP-CP in the phosphate-free reaction buffer.

-

In a 96-well plate, add the desired amount of CD73 enzyme (e.g., 0.1-1 ng of purified enzyme or an appropriate amount of membrane protein).

-

Add the different concentrations of AMP-CP to the wells containing the enzyme. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a fixed concentration of AMP (e.g., 10-50 µM) to each well. The final reaction volume should be consistent across all wells.

-

Incubate the reaction mixture for a specific period (e.g., 15-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate produced.

-

Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

-

Construct a standard curve using known concentrations of phosphate to determine the amount of phosphate produced in each reaction.

-

Calculate the percentage of inhibition for each AMP-CP concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for CD73 Activity Inhibition

This protocol outlines a method to assess the effect of AMP-CP on CD73 activity in intact cells.

Materials:

-

Cell line expressing CD73 (e.g., MDA-MB-231)

-

Cell culture medium

-

Phosphate-free buffer (e.g., Hank's Balanced Salt Solution)

-

AMP

-

AMP-CP

-

Phosphate detection reagent (e.g., Malachite Green)

-

24-well or 96-well cell culture plates

Procedure:

-

Seed the cells in a multi-well plate and grow them to a confluent monolayer.

-

Wash the cells gently with a phosphate-free buffer to remove any phosphate from the culture medium.

-

Add fresh phosphate-free buffer containing various concentrations of AMP-CP to the cells. Include a control well without the inhibitor.

-

Pre-incubate the cells with AMP-CP for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding AMP to a final concentration that is appropriate for the cell type and experimental goals.

-

Incubate for a suitable time at 37°C.

-

Collect the supernatant from each well.

-

Determine the concentration of inorganic phosphate in the supernatant using a phosphate detection assay as described in the previous protocol.

-

Calculate the inhibition of CD73 activity at different AMP-CP concentrations.

Visualizing the Adenosine Signaling Pathway and the Action of AMP-CP

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and the mechanism of AMP-CP action.

Caption: Overview of the adenosine signaling pathway and the inhibitory action of AMP-CP on CD73.

Caption: A typical experimental workflow for determining the IC50 of AMP-CP for CD73.

Conclusion

AMP-CP is a powerful and specific tool for investigating the role of the ecto-5'-nucleotidase (CD73) in adenosine signaling. Its primary mechanism of action is the competitive inhibition of CD73, leading to a reduction in extracellular adenosine production. This guide has provided a comprehensive overview of its function, quantitative data on its inhibitory potency, detailed experimental protocols for its use, and visual diagrams to illustrate the underlying pathways. For researchers in pharmacology, immunology, neuroscience, and oncology, a thorough understanding of how to effectively utilize AMP-CP is essential for dissecting the complex and multifaceted roles of adenosine in health and disease.

The Stable Diphosphate: A Technical Guide to α,β-Methyleneadenosine 5'-Diphosphate (AMP-CP)

An In-Depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Methyleneadenosine 5'-diphosphate (AMP-CP), also known as adenosine 5'-(α,β-methylene)diphosphate or AOPCP, is a synthetic, non-hydrolyzable analog of adenosine 5'-diphosphate (ADP). Its resistance to enzymatic degradation has made it an invaluable tool in the study of purinergic signaling, particularly as a potent and selective inhibitor of ecto-5'-nucleotidase (CD73). This technical guide provides a comprehensive overview of the discovery, history, and key applications of AMP-CP, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Historical Context

The precise first synthesis and characterization of α,β-methyleneadenosine 5'-diphosphate in the scientific literature is not definitively pinpointed in readily available comprehensive historical reviews. However, its use as a research tool became prominent in the 1970s, coinciding with the burgeoning field of purinergic signaling research. The primary motivation for its synthesis was the need for metabolically stable analogs of ATP and ADP to investigate the roles of these nucleotides as extracellular signaling molecules without the complication of their rapid enzymatic degradation.

AMP-CP's key feature is the substitution of the oxygen atom in the pyrophosphate bridge with a methylene group (-CH2-). This modification renders the molecule resistant to hydrolysis by ectonucleotidases, which are enzymes that cleave the phosphate bonds of nucleotides. This stability allows researchers to study the direct effects of an ADP analog on receptors and enzymes over longer periods and with greater precision.

Early studies focused on its ability to inhibit the conversion of adenosine monophosphate (AMP) to adenosine, a critical step in the purinergic signaling cascade. This inhibitory action on ecto-5'-nucleotidase (CD73) quickly established AMP-CP as a cornerstone pharmacological tool for dissecting the intricate pathways of purinergic neurotransmission and neuromodulation.

Physicochemical Properties and Synthesis

AMP-CP is a white to off-white powder, typically supplied as a sodium salt. It is soluble in water. The molecular formula for the free acid is C₁₁H₁₇N₅O₉P₂.

Mechanism of Action and Biological Activity

The primary and most well-characterized biological activity of AMP-CP is the competitive inhibition of ecto-5'-nucleotidase (CD73). CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of AMP to adenosine. By inhibiting this enzyme, AMP-CP effectively blocks the production of extracellular adenosine from AMP, allowing researchers to investigate the specific roles of AMP and adenosine in various physiological and pathological processes.

The binding of AMP-CP to CD73 is a key interaction in its mechanism of action. The purine and ribose moieties of AMP-CP bind to the active site of the enzyme in a manner similar to the natural substrate, AMP. The stable phosphonate bond prevents the catalytic hydrolysis that would normally occur.

Beyond its role as a CD73 inhibitor, AMP-CP has also been shown to act as a substrate for ecto-nucleoside diphosphate kinase (eNDPK). This enzyme can transfer the terminal phosphate from α,β-methylene-ATP (a related compound) to ADP to form ATP, and similarly, it is plausible that AMP-CP could be involved in related phosphate transfer reactions, although this is a less explored aspect of its activity.

Quantitative Data

The following tables summarize key quantitative data for α,β-methyleneadenosine 5'-diphosphate from various studies.

| Parameter | Enzyme/Receptor | Species/Cell Line | Value | Reference |

| Ki (Inhibition Constant) | Ecto-5'-nucleotidase (CD73) | Human | 88 nM | [1] |

| IC₅₀ (Half-maximal Inhibitory Concentration) | Ecto-5'-nucleotidase (CD73) | Human soluble CD73 | ~0.050 ± 0.004 nM (for a derivative) | [1] |

| Km (Michaelis Constant) of CD73 for AMP | Human U138 MG cells | 125.3 µM | [2] | |

| Km (Michaelis Constant) of CD73 for AMP in the presence of AMP-CP | Human U138 MG cells | 665.3 µM | [2] |

Note: The inhibitory potency of AMP-CP can vary depending on the experimental conditions, such as pH, temperature, and the presence of other ions. The provided data should be considered as representative values.

Key Experimental Protocols

Inhibition of Ecto-5'-Nucleotidase (CD73) Activity using the Malachite Green Assay

This protocol describes a common method for measuring the inhibitory effect of AMP-CP on CD73 activity by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP.

Materials:

-

AMP-CP (AOPCP)

-

Recombinant human soluble CD73 or cell line expressing CD73

-

Adenosine 5'-monophosphate (AMP)

-

Phosphate-free buffer (e.g., 20 mM HEPES, 137 mM NaCl, 0.001% Tween 20, pH 7.4)

-

Malachite Green Phosphate Detection Kit

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of AMP-CP in the phosphate-free assay buffer.

-

In a 96-well plate, add the desired concentration of AMP-CP or a vehicle control to the wells.

-

Add the human soluble CD73 enzyme (e.g., 0.34 nM) to the wells containing AMP-CP and the control wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 20 hours for determining IC₅₀ values, or a shorter pre-incubation for kinetic studies).[3]

-

Initiate the enzymatic reaction by adding the substrate, AMP (e.g., at its Km concentration of approximately 2.7 µM, or a surrogate like CMP at 45 µM to avoid rapid substrate depletion).[3]

-

Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).[3]

-

Stop the reaction and measure the concentration of inorganic phosphate using a Malachite Green Phosphate Detection Kit according to the manufacturer's protocol. This typically involves adding the Malachite Green reagent and measuring the absorbance at a specific wavelength (e.g., 620-640 nm).

-

Construct a dose-response curve by plotting the percentage of inhibition against the concentration of AMP-CP to determine the IC₅₀ value. For kinetic studies, measure the reaction velocity at different substrate concentrations in the presence and absence of the inhibitor to determine the Ki value.

Study of Purinergic Signaling Pathways

This diagram illustrates the central role of CD73 in the purinergic signaling cascade and how AMP-CP is used to dissect this pathway.

Caption: Role of AMP-CP in the purinergic signaling pathway.

Applications in Research and Drug Development

The primary application of α,β-methyleneadenosine 5'-diphosphate is as a selective inhibitor of CD73 in a wide range of research areas:

-

Purinergic Signaling: AMP-CP is instrumental in elucidating the distinct roles of ATP, ADP, AMP, and adenosine in neurotransmission, inflammation, and various physiological processes. By blocking adenosine production, researchers can isolate and study the effects mediated by P2 receptors (activated by ATP and ADP) and adenosine receptors.

-

Cancer Immunology: CD73 is overexpressed in many cancers and contributes to an immunosuppressive tumor microenvironment by producing adenosine. AMP-CP and its derivatives are being investigated as potential cancer therapeutics to block this immunosuppressive pathway and enhance anti-tumor immunity.

-

Platelet Aggregation: ADP is a key agonist in platelet aggregation. While AMP-CP itself is not a direct P2Y receptor antagonist, it is used in platelet aggregation studies to prevent the degradation of endogenously released or exogenously added AMP to adenosine, which can have anti-aggregatory effects. This allows for a more precise study of ADP-mediated platelet activation.

-

Inflammation and Ischemia: The adenosine generated by CD73 has potent anti-inflammatory effects. AMP-CP is used to study the role of this pathway in inflammatory conditions and ischemic injury.[4]

Conclusion

α,β-Methyleneadenosine 5'-diphosphate has been a vital pharmacological tool for several decades, enabling significant advances in our understanding of purinergic signaling. Its stability and potent inhibition of CD73 have made it an indispensable compound for researchers in academia and the pharmaceutical industry. As the intricacies of the purinergic system continue to be unraveled, the use of AMP-CP and the development of its more drug-like derivatives will undoubtedly continue to play a crucial role in the discovery of new therapeutic strategies for a variety of diseases, including cancer and inflammatory disorders.

References

- 1. 3hbiomedical.com [3hbiomedical.com]

- 2. eubopen.org [eubopen.org]

- 3. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: APCP and the Inhibition of the Adenosinergic Pathway in the Tumor Microenvironment

Foundational Research on AMPCP and CD73 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the interaction between α,β-Methyleneadenosine 5'-diphosphate (AMPCP) and ecto-5'-nucleotidase (CD73). CD73 is a critical enzyme in the purinergic signaling pathway, catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, plays a significant role in immunosuppression, particularly within the tumor microenvironment. This compound, a non-hydrolyzable analog of AMP, acts as a competitive inhibitor of CD73, making it a valuable tool for studying the enzyme's function and a lead compound for the development of novel cancer immunotherapies.

Quantitative Data: Inhibition of CD73 by this compound

The inhibitory potency of this compound against CD73 has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that describe the efficacy of an inhibitor. Below is a summary of reported values for the interaction of this compound with human and rat CD73.

| Parameter | Enzyme Source | Value | Reference |

| Ki | Human deglycosylated CD73 | 59 nM | [1] |

| Ki | Recombinant soluble human CD73 (glycosylated) | 88.4 nM | [1] |

| Ki | Membrane-bound human CD73 | 150–200 nM | [1] |

| Ki | Rat CD73 | 197 ± 5.0 nM | |

| IC50 | Human soluble CD73 | 0.56 ± 0.01 μM | [1] |

Signaling Pathway and Inhibition by this compound

CD73 is a key enzyme in the extracellular adenosine production pathway. Extracellular adenosine triphosphate (ATP) is first hydrolyzed to AMP by the ectonucleotidase CD39. CD73 then catalyzes the final step, the dephosphorylation of AMP to adenosine. Adenosine can then bind to its receptors (A1, A2A, A2B, and A3) on various immune cells, leading to immunosuppressive effects that can promote tumor growth. This compound, by competitively binding to the active site of CD73, blocks the conversion of AMP to adenosine, thereby mitigating adenosine-mediated immunosuppression.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound and CD73 interaction. The following sections provide protocols for key experiments.

Malachite Green Assay for CD73 Activity and Inhibition

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is directly proportional to the enzyme's activity.

Principle: The Malachite Green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at a wavelength of 620-640 nm.

Materials:

-

Recombinant human CD73 enzyme

-

AMP (substrate)

-

This compound (inhibitor)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM CaCl2

-

Malachite Green Reagent: Commercially available kits (e.g., from BioAssay Systems or Merck Millipore) are recommended. Typically contains Malachite Green, ammonium molybdate, and a stabilizing agent.

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of AMP in Assay Buffer.

-

Prepare a stock solution of this compound in Assay Buffer.

-

Dilute the recombinant CD73 enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of Assay Buffer to the blank wells.

-

Add 20 µL of the CD73 enzyme solution to the control and inhibitor wells.

-

To the inhibitor wells, add 10 µL of various concentrations of this compound. To the blank and control wells, add 10 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of the AMP substrate solution to all wells to start the reaction. The final volume in each well is 50 µL. The final AMP concentration should be at or near the Km of the enzyme for accurate inhibitor studies.

-

-

Incubation:

-

Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure that less than 20% of the substrate is consumed.

-

-

Stop Reaction and Color Development:

-

Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percent inhibition for each this compound concentration relative to the control (enzyme without inhibitor).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics between an analyte (this compound) and a ligand (CD73) immobilized on a sensor chip.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Recombinant human CD73

-

This compound

-

Immobilization buffer: e.g., 10 mM sodium acetate, pH 4.5

-

Running buffer: e.g., HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Amine coupling reagents: N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Blocking solution: 1 M ethanolamine-HCl, pH 8.5

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a mixture of NHS and EDC.

-

Inject the CD73 protein, diluted in the immobilization buffer, over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups.

-

Deactivate any remaining active esters by injecting the blocking solution.

-

A reference flow cell should be prepared in the same way but without the immobilization of CD73 to account for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized CD73 surface at a constant flow rate.

-

Monitor the binding response (in Resonance Units, RU) in real-time. Each injection is followed by a dissociation phase where running buffer flows over the chip.

-

-

Regeneration:

-

After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the CD73-AMPCP interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt buffer). The optimal regeneration solution must be determined empirically.

-

-

Data Analysis:

-

The sensorgrams (plots of RU versus time) are corrected by subtracting the signal from the reference flow cell.

-

The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD values.

-

X-ray Crystallography for Structural Analysis

Determining the co-crystal structure of CD73 in complex with this compound provides a high-resolution view of the binding mode and the specific molecular interactions.

Principle: A purified protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional atomic structure of the complex can be determined.

Materials:

-

Highly purified and concentrated recombinant human CD73

-

This compound

-

Crystallization screens and reagents (various buffers, precipitants, and additives)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

X-ray diffraction equipment (synchrotron source is often required for high resolution)

Procedure:

-

Protein-Ligand Complex Formation:

-

Incubate the purified CD73 protein with a molar excess of this compound to ensure saturation of the binding sites.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method. Small drops of the protein-ligand complex are mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).

-

Screen a wide range of conditions (pH, precipitant concentration, temperature, additives) to find initial crystallization "hits".

-

-

Crystal Optimization:

-

Refine the initial hit conditions by varying the concentrations of the components to obtain larger, well-diffracting crystals.

-

-

Data Collection:

-

Cryo-protect the crystal (to prevent damage from the X-ray beam) and mount it in the X-ray beam.

-

Collect a complete diffraction dataset.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and determine the crystal structure, often by molecular replacement using a known structure of CD73 as a model.

-

Build the atomic model of the CD73-AMPCP complex into the electron density map and refine it to obtain a final, high-quality structure.

-

References

The Immunological Landscape of α,β-Methyleneadenosine 5'-diphosphate (Ampcp/APCP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the immunological effects of α,β-Methyleneadenosine 5'-diphosphate (commonly abbreviated as Ampcp or APCP), a non-hydrolyzable analog of adenosine monophosphate (AMP) and a potent inhibitor of the ecto-5'-nucleotidase enzyme, CD73. By inhibiting CD73, APCP effectively blocks the conversion of AMP to the immunosuppressive molecule adenosine within the extracellular space, thereby modulating immune responses in various pathological contexts. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of immunology, oncology, and drug development.

Introduction: The Role of CD73 in Immunosuppression

The tumor microenvironment is often characterized by high concentrations of extracellular adenosine, which plays a pivotal role in suppressing anti-tumor immunity. This adenosine is primarily generated through the enzymatic activity of two cell-surface ectonucleotidases: CD39, which hydrolyzes ATP and ADP to AMP, and CD73, which completes the process by converting AMP to adenosine. Adenosine then signals through its receptors (primarily A2A and A2B) on various immune cells, including T cells, NK cells, dendritic cells, and macrophages, leading to a blunted anti-cancer immune response.

APCP, as a stable AMP analog, competitively inhibits CD73, thereby preventing the production of immunosuppressive adenosine. This mechanism of action has positioned APCP as a valuable tool for studying the immunological consequences of CD73 inhibition and as a potential therapeutic agent for enhancing anti-tumor immunity.

Quantitative Data on the Immunological Effects of APCP

The administration of APCP has been shown to elicit significant immunological changes in preclinical models of cancer and inflammation. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of APCP in a Murine Melanoma Model

| Parameter | Control (PBS) | APCP Treatment | Fold Change/Percentage Change | Reference |

| Tumor Volume (mm³) | [1] | |||

| Day 18 post-implantation | ~1200 | ~400 | ~67% decrease | [1] |

| Immune Cell Infiltration (in tumor) | [1] | |||

| CD8+ T cells (%) | ~5 | ~15 | ~200% increase | [1] |

| Cytokine Levels (in tumor homogenate) | [1] | |||

| IFN-γ (pg/mg protein) | ~50 | ~150 | ~200% increase | [1] |

| IL-17 (pg/mg protein) | ~20 | ~60 | ~200% increase | [1] |

| Antibody Production (in tumor homogenate) | [1] | |||

| IgG2b (ng/mg protein) | ~100 | ~400 | ~300% increase | [1] |

Table 2: Effects of APCP in a Rat Model of Carrageenan-Induced Pleurisy

| Parameter (at 4 hours) | Control (Vehicle) | APCP Treatment (400 µ g/rat ) | Fold Change/Percentage Change | Reference |

| Pleural Exudate Volume (mL) | ~0.4 | ~0.8 | ~100% increase | [2][3] |

| Total Leukocyte Count (x 10⁶ cells/rat) | ~20 | ~40 | ~100% increase | [2][3] |

| Polymorphonuclear (PMN) Cell Count (x 10⁶ cells/rat) | ~15 | ~35 | ~133% increase | [2][3] |

| Pro-inflammatory Cytokines in Pleural Exudate | [2][3] | |||

| TNF-α (pg/mL) | ~1000 | ~2000 | ~100% increase | [2][3] |

| IL-1β (pg/mL) | ~200 | ~400 | ~100% increase | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides outlines of the key experimental protocols used to generate the data presented above.

Murine Melanoma Model

This protocol describes the in vivo assessment of APCP's anti-tumor effects.

-

Cell Line: B16-F10 murine melanoma cells.

-

Animals: C57BL/6 mice.

-

Tumor Implantation: Subcutaneous injection of 1 x 10⁵ B16-F10 cells into the flank of the mice.

-

Treatment Protocol:

-

On day 10 post-tumor implantation, when tumors are palpable, mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal (i.p.) injections of APCP (e.g., 400 µ g/mouse ) twice, three days apart.

-

The control group receives i.p. injections of sterile phosphate-buffered saline (PBS) on the same schedule.

-

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.

-

Immunological Analysis (at endpoint):

-

Tumors are harvested, weighed, and processed into single-cell suspensions for flow cytometry or homogenized for cytokine and antibody analysis.

-

Flow Cytometry: Single-cell suspensions are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8) to quantify immune cell infiltration.

-

ELISA: Tumor homogenates are analyzed for cytokine (e.g., IFN-γ, IL-17) and antibody (e.g., IgG2b) concentrations using commercially available ELISA kits.

-

Carrageenan-Induced Pleurisy Model

This protocol details the induction and assessment of acute inflammation in a rat model.

-

Animals: Male Wistar rats.

-

Induction of Pleurisy:

-

Rats are lightly anesthetized.

-

An intrapleural injection of 0.2 mL of 1% λ-carrageenan in sterile saline is administered into the right side of the thoracic cavity.

-

-

Treatment Protocol:

-

APCP (e.g., 400 µ g/rat ) or vehicle (sterile saline) is administered intraperitoneally 30 minutes before the carrageenan injection.

-

-

Sample Collection:

-

At 4 hours post-carrageenan injection, animals are euthanized.

-

The thoracic cavity is opened, and the pleural exudate is collected. The cavity is washed with a known volume of saline to ensure complete cell recovery.

-

-

Analysis:

-

Exudate Volume: The total volume of the collected fluid is measured.

-

Cell Counts: The total number of leukocytes and the differential count of polymorphonuclear (PMN) cells are determined using a hemocytometer and stained smears.

-

Cytokine Measurement: The pleural exudate is centrifuged, and the supernatant is collected for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.

-

Signaling Pathways and Experimental Workflows

The immunological effects of APCP are a direct consequence of its impact on the CD73-adenosine signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes.

The CD73-Adenosine Immunosuppressive Pathway

Caption: The CD73-adenosine immunosuppressive pathway and the inhibitory action of APCP.

Experimental Workflow for Murine Melanoma Model

References

- 1. The Ecto-5’-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5’-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Ecto-5’-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5’-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat [frontiersin.org]

The Impact of α,β-Methylene Adenosine 5'-Diphosphate (AMPCP) on Purinergic Signaling in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular purinergic signaling, a complex network mediated by nucleotides like adenosine triphosphate (ATP) and its metabolite adenosine, plays a pivotal role in the tumor microenvironment (TME). The ecto-5'-nucleotidase (CD73), an enzyme that catalyzes the final step in the generation of immunosuppressive adenosine from AMP, has emerged as a critical checkpoint in cancer immunity. This technical guide provides an in-depth analysis of α,β-Methylene Adenosine 5'-Diphosphate (AMPCP), a non-hydrolyzable analog of adenosine monophosphate (AMP) and a potent inhibitor of CD73. We will explore its mechanism of action, its impact on purinergic signaling in cancer cells, and provide detailed experimental protocols and quantitative data to facilitate further research and drug development in this promising area of oncology.

Introduction to Purinergic Signaling in the Tumor Microenvironment

The tumor microenvironment is characterized by high concentrations of extracellular ATP, released from dying or stressed cancer cells.[1][2] This extracellular ATP can have dual effects. On one hand, it can act as a danger signal, stimulating anti-tumor immune responses.[3] On the other hand, its rapid hydrolysis by ectonucleotidases, primarily CD39 and CD73, leads to the accumulation of adenosine.[2][4]

Adenosine, through its interaction with A2A and A2B receptors on immune cells, acts as a potent immunosuppressant, hindering the activity of T cells and natural killer (NK) cells, and promoting an immunosuppressive TME that favors tumor growth and metastasis.[4][5] CD73, by generating adenosine, is therefore a key player in creating this immunosuppressive shield.

This compound: A Potent Inhibitor of CD73

α,β-Methylene Adenosine 5'-Diphosphate (this compound), also known as APCP, is a stable analog of AMP where the oxygen atom between the α and β phosphorus atoms is replaced by a methylene group. This structural modification makes it resistant to hydrolysis by ectonucleotidases. This compound acts as a competitive inhibitor of CD73, binding to the active site of the enzyme and preventing the conversion of AMP to adenosine.[6] By blocking adenosine production, this compound has the potential to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.[7]

Impact of this compound on Cancer Cells: Quantitative Analysis

The inhibition of CD73 by this compound has been shown to have direct and indirect anti-cancer effects. While much of the focus has been on its immunomodulatory properties, studies have also demonstrated its ability to impact cancer cell proliferation, survival, and cell cycle progression.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes the available quantitative data on the anti-proliferative effects of a substance referred to as AMPM, which based on the context of the study on breast cancer cells, is likely a formulation containing this compound, on the human breast cancer cell line MDA-MB-231.

| Cell Line | Compound | Concentration (µg/ml) | Viable Cells (%) | Reference |

| MDA-MB-231 | AMPM | 160 | 52.84 | [8] |

| MDA-MB-231 | AMPM | 320 | 38.60 | [8] |

Induction of Cell Cycle Arrest

Treatment of cancer cells with inhibitors of the adenosine pathway can lead to cell cycle arrest. The data below, from a study on MDA-MB-231 cells treated with AMPM, indicates an increase in the G0/G1 phase population, suggesting a block in cell cycle progression.

| Cell Line | Treatment | % of Cells in G0/G1 | Reference |

| MDA-MB-231 | Control | ~45% (estimated) | [9] |

| MDA-MB-231 | 160 µg/ml AMPM | ~60% (estimated) | [9] |

Induction of Apoptosis

This compound can induce programmed cell death, or apoptosis, in cancer cells. The following table presents quantitative data on the percentage of apoptotic and necrotic MDA-MB-231 cells after treatment with AMPM.

| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Reference |

| MDA-MB-231 | Control | ~1% (estimated) | ~1% (estimated) | ~1% (estimated) | [8] |

| MDA-MB-231 | 160 µg/ml AMPM | 7.24 | 13.56 | 26.36 | [8] |

| MDA-MB-231 | 320 µg/ml AMPM | 2.12 | 10.42 | 50.86 | [8] |

Signaling Pathways and Experimental Workflows

This compound's Impact on the Purinergic Signaling Pathway

The following diagram illustrates the central role of CD73 in the purinergic signaling pathway within the tumor microenvironment and the inhibitory effect of this compound.

Caption: this compound inhibits CD73, blocking adenosine production and subsequent immune suppression.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines a typical experimental workflow to assess the in vitro efficacy of this compound on a cancer cell line like MDA-MB-231.

Caption: Workflow for in vitro assessment of this compound's anti-cancer effects.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of MDA-MB-231 cells and to calculate its IC50 value.

Materials:

-

MDA-MB-231 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells.

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Objective: To analyze the effect of this compound on the cell cycle distribution of MDA-MB-231 cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in MDA-MB-231 cells by this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[10]

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for cancer by targeting the immunosuppressive CD73-adenosine axis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate its anti-cancer properties. Future studies should focus on elucidating the precise molecular mechanisms downstream of CD73 inhibition by this compound in cancer cells, exploring its synergistic potential with other immunotherapies, and conducting in vivo studies to validate its efficacy and safety in preclinical models. The continued exploration of this compound and other CD73 inhibitors will undoubtedly contribute to the development of novel and effective cancer treatments.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. Protocols – Flow cytometry [flowcytometry-embl.de]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impaired G2/M cell cycle arrest induces apoptosis in pyruvate carboxylase knockdown MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Core Principles of Inhibiting Adenosine Production with AMP-CP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles behind the inhibition of adenosine production using Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP). It covers the mechanism of action, key signaling pathways, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

Introduction to Adenosine Signaling and the Role of CD73

Extracellular adenosine is a critical signaling nucleoside that regulates a wide array of physiological and pathophysiological processes, including inflammation, neurotransmission, and cardiovascular function. Its production in the extracellular space is predominantly mediated by the ecto-5'-nucleotidase, CD73 (also known as Ecto-5'-nucleotidase). CD73 is a membrane-anchored enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.

The canonical pathway for extracellular adenosine generation involves the sequential hydrolysis of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to AMP by ectonucleoside triphosphate diphosphohydrolase-1 (CD39), followed by the final conversion of AMP to adenosine by CD73. This adenosinergic pathway is a key target in various therapeutic areas, particularly in immuno-oncology, where adenosine in the tumor microenvironment exerts potent immunosuppressive effects.

AMP-CP: Mechanism of Action

AMP-CP is a non-hydrolyzable analog of AMP, making it a valuable tool for studying the adenosinergic pathway. Its primary mechanism of action is the competitive inhibition of CD73[1]. By mimicking the natural substrate, AMP, AMP-CP binds to the active site of the CD73 enzyme. However, due to the stable methylene bridge replacing the oxygen atom between the α and β phosphates, AMP-CP is resistant to hydrolysis. This stable binding effectively blocks the access of endogenous AMP to the enzyme's active site, thereby inhibiting the production of adenosine.

The competitive nature of this inhibition implies that the degree of inhibition is dependent on the relative concentrations of AMP-CP and AMP.

Signaling Pathway of Adenosine Production and Inhibition by AMP-CP

The following diagram illustrates the enzymatic cascade leading to adenosine production and the point of inhibition by AMP-CP.

Quantitative Data: Inhibitory Potency of AMP-CP

The inhibitory potency of AMP-CP against CD73 has been quantified in several studies, with variations observed based on the species, enzyme source (soluble vs. membrane-bound), and assay conditions.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 0.56 ± 0.01 µM | Recombinant Human CD73 | [2] |

| Ki | 59 ± 1.5 nM | Recombinant Human CD73 | [2] |

| IC50 | 3.8 ± 0.8 nM | Soluble Human CD73 | [3] |

| IC50 | 16 ± 5 nM | Endogenous, membrane-bound Human CD73 (A375 cells) | [3] |

| IC50 | 130 ± 8 nM | Endogenous, membrane-bound Mouse CD73 (EMT6 cells) | [3] |

| Ki | 197 ± 5.0 nM | Rat CD73 | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the enzyme activity by 50%. Ki (Inhibition constant) is an indicator of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols

Biochemical Assay for CD73 Inhibition by AMP-CP (AMP-Glo™ Assay)

This protocol describes the determination of the IC50 value of AMP-CP for recombinant human CD73.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of AMP-CP in the appropriate assay buffer.

-

Prepare a stock solution of AMP. A concentration near the Km value (e.g., 5-10 µM) is often used[4]. Note that due to the low Km of AMP for CD73 (approximately 2.7-10.5 µM), substrate depletion can occur quickly. Shorter reaction times (e.g., 5 minutes) are recommended to ensure linear reaction kinetics[3]. Alternatively, a substrate with a higher Km, such as cytidine monophosphate (CMP), can be used for longer reaction times[3].

-

Dilute recombinant human CD73 to the desired concentration (e.g., 0.1 ng/reaction) in assay buffer[4].

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the diluted CD73 enzyme to each well.

-

Add the various concentrations of AMP-CP to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding the AMP solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 23°C) for a predetermined time (e.g., 5 minutes)[4].

-

-

Detection (using AMP-Glo™ Assay System):

-

Stop the enzymatic reaction by adding AMP-Glo™ Reagent I. This reagent also contains an AMP-metabolizing enzyme to remove any unreacted AMP.

-

Incubate as per the manufacturer's instructions.

-

Add AMP-Glo™ Reagent II, which contains a luciferase enzyme that will produce light in the presence of ATP (generated from the initial reaction).

-

Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the CD73 activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each AMP-CP concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the AMP-CP concentration.

-

Determine the IC50 value by fitting the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

-

Cell-Based Assay for Inhibition of Endogenous Membrane-Bound CD73

This protocol is adapted from methodologies used to assess inhibitor potency on live cells[3].

Methodology:

-

Cell Culture:

-

Seed a CD73-expressing cell line (e.g., human melanoma A-375 or mouse breast cancer EMT-6) into a 96-well plate at an appropriate density (e.g., 2,500-5,000 cells/well)[3].

-

Allow cells to adhere and grow overnight in standard culture conditions.

-

-

Inhibition Assay:

-

Carefully aspirate the culture medium.

-

Wash the cells with a phosphate-free assay buffer to remove any endogenous phosphates that could interfere with the reaction[3].

-

Add serial dilutions of AMP-CP to the cells.

-

Initiate the reaction by adding a known concentration of AMP.

-

Incubate the plate at 37°C for a specified time.

-

-

Adenosine Quantification:

-

After incubation, carefully collect the supernatant from each well.

-

Quantify the amount of adenosine produced in the supernatant. This can be achieved using various methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity, or commercially available adenosine assay kits (e.g., fluorescence or luminescence-based).

-

-

Data Analysis:

-

Calculate the amount of adenosine produced at each AMP-CP concentration.

-

Determine the percentage of inhibition relative to the control wells (no AMP-CP).

-

Plot the percent inhibition against the logarithm of the AMP-CP concentration and calculate the IC50 value using non-linear regression.

-

Conclusion

AMP-CP serves as a foundational research tool for elucidating the role of the CD73-adenosine axis in health and disease. Its mechanism as a competitive, non-hydrolyzable substrate analog allows for the specific and potent inhibition of adenosine production. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate this critical signaling pathway. Understanding these core principles is essential for the design and interpretation of experiments in fields ranging from immunology and oncology to neuroscience and cardiovascular research.

References

- 1. Technology - Potent Nucleotide Inhibitors of Ecto-5'-Nucleotidase (CD73) [nih.technologypublisher.com]

- 2. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of AMPCP in Regulating Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine 5'-(α,β-methylene)diphosphate (AMPCP), a stable analog of adenosine monophosphate (AMP), is a critical tool in immunological research and a foundational scaffold for the development of novel immunotherapeutics. Its primary mechanism of action is the competitive inhibition of ecto-5'-nucleotidase (CD73), an enzyme that catalyzes the final step in the production of extracellular adenosine. By blocking CD73, this compound effectively curtails the generation of immunosuppressive adenosine within tissue microenvironments, thereby enhancing anti-tumor and anti-pathogen immunity. This guide provides a comprehensive overview of this compound's mechanism, its quantifiable effects on various immune cells, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of the Adenosinergic Pathway

The principal role of this compound in immune regulation stems from its potent and competitive inhibition of CD73. In many pathological states, particularly within the tumor microenvironment (TME), extracellular ATP is converted by the ectoenzyme CD39 to AMP. CD73 then hydrolyzes AMP to adenosine.[1][2] Adenosine, through its interaction with A2A and A2B receptors on immune cells, triggers a signaling cascade that is profoundly immunosuppressive.

This compound, by binding to the active site of CD73, prevents the conversion of AMP to adenosine. This action has two major consequences:

-

Reduction of Immunosuppressive Adenosine: Lowering adenosine levels in the extracellular space prevents the activation of A2A and A2B receptors on immune cells, thereby removing a critical brake on the immune response.

-

Restoration of Immune Cell Effector Functions: By mitigating adenosine-mediated suppression, this compound restores and enhances the activity of key immune cells, including T cells, natural killer (NK) cells, and macrophages.

Signaling Pathway Overview

The inhibition of CD73 by this compound directly impacts the adenosine signaling pathway. The accumulation of extracellular adenosine activates Gs protein-coupled A2A receptors on immune cells. This initiates a cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This pathway ultimately leads to the transcription of genes that suppress immune cell function.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on CD73 has been quantified in various studies. This data is essential for designing experiments and for the development of more potent derivatives.

| Parameter | Value | Enzyme Source | Notes | Reference |

| IC₅₀ | 3.8 ± 0.8 nM | Human CD73 soluble enzyme | This compound competitively inhibits CD73. | [3] |

| Kᵢ | 59 ± 1.5 nM | Human CD73 | Calculated from IC₅₀ value. | [2] |

Impact on Immune Cell Subsets

This compound's blockade of adenosine production has profound, though indirect, effects on a wide range of immune cells, effectively "releasing the brakes" on the immune response.

T Lymphocytes

T cells are primary targets of adenosine-mediated suppression. By reducing adenosine levels, this compound enhances T cell function in several ways:

-

Increased Proliferation and Activation: this compound reverses the AMP-suppressed expression of the activation marker CD25 on CD8+ T cells.

-

Enhanced Effector Function: It promotes the production of effector molecules like granzyme B in CD8+ T cells, boosting their cytotoxic capabilities.

-

Favorable Cytokine Profile: Inhibition of CD73 by this compound analogs promotes the release of pro-inflammatory Th1- and Th17-associated cytokines within the tumor microenvironment.

Macrophages

Macrophages can polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Adenosine promotes the M2 phenotype, which is often associated with tumor progression.

-

Shifting Polarization: By blocking adenosine production, this compound can shift the balance towards an M1 phenotype, characterized by the expression of markers like CD86 and the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This shift enhances anti-tumor immunity.

Dendritic Cells (DCs)

Dendritic cells are critical for initiating adaptive immune responses. Adenosine can impair their maturation and antigen-presenting capacity.

-

Restored Maturation and Function: While some studies suggest AMP can directly inhibit DC cytokine production, the primary effect of this compound is to prevent adenosine-mediated suppression. This allows for robust DC maturation, characterized by the upregulation of co-stimulatory molecules and the production of IL-12, a key cytokine for driving Th1 responses.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on immune cell function.

Protocol 1: Determination of this compound Inhibitory Activity on CD73

This protocol details a biochemical assay to measure the IC₅₀ of this compound on soluble CD73.

Methodology:

-

Reagent Preparation: Prepare solutions of soluble human CD73 enzyme, AMP substrate, and this compound in a suitable assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl₂ and ZnCl₂).

-

This compound Dilution: Perform a serial dilution of this compound to create a range of concentrations to be tested.

-

Assay Setup: In a 96-well plate, add the CD73 enzyme to each well, followed by the different concentrations of this compound or a vehicle control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells. The final AMP concentration should be close to its Km value for CD73 (approximately 2.7 µM).[3]

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the reaction proceeds linearly.

-

Detection: Stop the reaction and measure the amount of inorganic phosphate produced using a Malachite Green-based detection reagent. Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Analysis of this compound's Effect on T Cell Activation and Proliferation

This protocol uses flow cytometry to assess the impact of this compound on T cell activation and proliferation in the context of AMP-mediated suppression.

Methodology:

-

T Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using density gradient centrifugation. Isolate CD8+ T cells using negative selection magnetic beads.

-

CFSE Staining: Label the isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.

-

Cell Culture: Plate the CFSE-labeled T cells in a 96-well plate.

-

Treatment Groups: Set up the following treatment conditions:

-

Unstimulated control

-

Stimulated control (e.g., with anti-CD3/CD28 beads)

-

Stimulated + AMP (to induce suppression)

-

Stimulated + AMP + varying concentrations of this compound

-

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

-

Staining for Activation Markers: Harvest the cells and stain with fluorescently-labeled antibodies against T cell activation markers such as CD25 and CD69.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

-

Gate on the CD8+ T cell population.

-

Analyze the CFSE dilution to determine the percentage of proliferating cells and the number of cell divisions.

-

Analyze the expression levels (Mean Fluorescence Intensity) of CD25 and CD69.

-

-

Data Analysis: Compare the proliferation and activation marker expression between the different treatment groups.

Protocol 3: Evaluation of this compound's Influence on Macrophage Polarization

This protocol describes how to assess the effect of this compound on the polarization of monocyte-derived macrophages.

Methodology:

-

Macrophage Generation: Isolate CD14+ monocytes from human PBMCs and culture them in the presence of M-CSF for 5-7 days to differentiate them into M0 macrophages.

-

Polarization and Treatment:

-

Leave some cells as M0 (unpolarized control).

-

Polarize cells to an M2 phenotype by adding IL-4 and IL-13.

-

Set up parallel M2-polarizing cultures and add AMP to induce an immunosuppressive environment.

-

To the AMP-treated cultures, add varying concentrations of this compound.

-

-

Incubation: Culture the cells for 24-48 hours.

-

Flow Cytometry Analysis: Harvest the macrophages and stain them with fluorescently-labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206, CD163) surface markers. Analyze the samples using flow cytometry to determine the percentage of cells expressing these markers and their expression levels.

-

Cytokine Analysis: Collect the culture supernatants and measure the concentration of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines using ELISA or a multiplex bead array.

-

Data Analysis: Compare the surface marker expression and cytokine profiles between the different conditions to determine if this compound can prevent the M2 polarization induced by the AMP-adenosine pathway.

Conclusion and Future Directions

This compound is an invaluable research tool for elucidating the profound immunosuppressive role of the extracellular adenosine pathway. By effectively inhibiting CD73, it provides a clear method for studying the consequences of releasing the adenosinergic "brake" on immune cell function. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to explore this pathway further. The foundational work with this compound has paved the way for the clinical development of next-generation CD73 inhibitors, which hold significant promise as cancer immunotherapies, particularly in combination with other checkpoint inhibitors. Future research should continue to explore the nuanced roles of purinergic signaling in different disease contexts and leverage this understanding to design more effective therapeutic interventions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies of AMP-Activated Protein kinase (AMPK) in Neuroinflammation: A Technical Guide